Biotin-PEG4-Amide-C6-Azide
Description
Conceptual Origins and Evolution of Bifunctional Bioorthogonal Linkers
The development of Biotin-PEG4-Amide-C6-Azide is rooted in the broader evolution of bioorthogonal chemistry, a term coined in 2003 to describe chemical reactions that can occur within living systems without interfering with native biochemical processes. wikipedia.org The core principle of bioorthogonal chemistry is to introduce abiotic functional groups into biomolecules that can react selectively and efficiently with a corresponding probe under physiological conditions. nih.gov
Early work in this area focused on creating selective protein modification techniques. nih.gov This led to the development of the first bioorthogonal reaction, the Staudinger ligation, in 2000, which involves the reaction of an azide (B81097) with a triarylphosphine. wikipedia.org This innovation paved the way for the development of other powerful bioorthogonal reactions, including the copper-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as "click chemistry". nih.govspringernature.com CuAAC is prized for its high efficiency, specificity, and the formation of a stable triazole linkage. nih.govspringernature.com More recently, strain-promoted azide-alkyne cycloaddition (SPAAC) was developed to circumvent the need for a potentially cytotoxic copper catalyst, further expanding the utility of azide-alkyne reactions in living systems. wikipedia.org
The advent of these bioorthogonal reactions spurred the design of bifunctional linkers. These molecules possess two different reactive groups, allowing them to connect two distinct molecules of interest. researchgate.netacs.orgnih.gov This concept has been instrumental in the development of technologies like antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). biochempeg.comaxispharm.com Bifunctional linkers provide a modular approach to constructing complex molecular architectures, enabling researchers to "click" together different components with high precision. nih.gov
Academic Relevance and Research Utility of this compound
This compound has found significant utility in various research areas, most notably in the field of PROTACs. biochempeg.comaxispharm.combiocat.comtargetmol.com PROTACs are heterobifunctional molecules designed to recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. biochempeg.comaxispharm.com This technology offers a powerful strategy for targeting proteins that have traditionally been considered "undruggable". axispharm.com
In the context of PROTACs, this compound serves as a versatile linker for synthesizing these chimeric molecules. biocat.comtargetmol.com The azide group allows for the convenient attachment of one part of the PROTAC, often the E3 ligase ligand or the target protein binder, through click chemistry. axispharm.com The biotin (B1667282) moiety, on the other hand, provides a powerful handle for purification, detection, and in vitro studies through its high-affinity interaction with streptavidin. excedr.comaxispharm.com
The research utility of this compound extends beyond PROTACs. Its bifunctional nature makes it a valuable tool for:
Protein functionalization and labeling: The azide group can be used to attach the linker to proteins that have been metabolically engineered to contain an alkyne group, or vice versa. nih.govnih.gov The biotin tag then allows for the detection or isolation of these labeled proteins. nih.gov
Targeted drug delivery: Biotin's affinity for the biotin transporter, which is often overexpressed in cancer cells, has been explored as a strategy for targeted drug delivery. nih.govtandfonline.com While the mechanism is still under investigation, biotin-conjugated molecules show promise in enhancing the uptake of therapeutic agents in specific cell types. tandfonline.com
Assembly of biomolecular complexes: The linker can be used to connect different biomolecules, such as proteins and nucleic acids, to create novel functional constructs for various research applications. axispharm.com
Structural Components and Their Mechanistic Contributions to Conjugation Chemistry
The functionality of this compound arises from the specific contributions of its distinct structural components:
| Component | Chemical Structure/Formula | Mechanistic Contribution |
| Biotin | C10H16N2O3S | The biotin moiety serves as a high-affinity recognition tag. It binds with exceptional specificity and strength to streptavidin and avidin (B1170675) proteins (Kd ≈ 10⁻¹⁴ M). excedr.comnih.govacs.orgthermofisher.com This interaction is one of the strongest known non-covalent bonds in nature and is widely exploited for purification, immobilization, and detection in a vast array of biochemical assays. excedr.comthermofisher.com The interaction is rapid and stable across a wide range of pH, temperature, and denaturing conditions. acs.orgthermofisher.com |
| PEG4 | -(CH2CH2O)4- | The tetraethylene glycol (PEG4) spacer is a hydrophilic linker that enhances the aqueous solubility of the entire molecule and the resulting conjugates. biochempeg.comprecisepeg.comjenkemusa.combroadpharm.com This is particularly important in biological applications where maintaining the solubility of biomolecules is crucial. The PEG linker also provides flexibility and reduces steric hindrance, which can be critical for enabling the efficient interaction of the conjugated molecules with their respective targets. axispharm.combroadpharm.com In the context of PROTACs, the length of the PEG linker can significantly influence the efficiency of ternary complex formation and subsequent protein degradation. explorationpub.com |
| Amide-C6 | -C(O)NH-(CH2)6- | The amide bond provides a stable covalent linkage between the biotin and the PEG chain, while the C6 alkyl chain (hexyl) acts as a spacer, further extending the distance between the biotin and the azide functional group. This separation helps to minimize potential steric interference between the biotin-streptavidin complex and the molecule attached to the azide end. |
| Azide | -N3 | The terminal azide group is the bioorthogonal reactive handle of the molecule. It readily participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) with molecules containing a terminal alkyne. nih.govnih.govresearchgate.net This "click" reaction is highly specific and efficient, allowing for the covalent attachment of the linker to a wide range of biomolecules and synthetic compounds with high precision and yield. springernature.com |
| Property | Value | Source |
| Chemical Formula | C27H49N7O7S | xcessbio.com |
| Molecular Weight | 615.79 g/mol | targetmol.comxcessbio.com |
| CAS Number | 1006592-62-6 | xcessbio.com |
| Appearance | Solid | xcessbio.com |
| Solubility | Soluble in DMSO | targetmol.comxcessbio.com |
Structure
2D Structure
Properties
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[3-(6-azidohexylamino)-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H49N7O7S/c28-34-31-11-6-2-1-5-10-29-25(36)9-13-38-15-17-40-19-20-41-18-16-39-14-12-30-24(35)8-4-3-7-23-26-22(21-42-23)32-27(37)33-26/h22-23,26H,1-21H2,(H,29,36)(H,30,35)(H2,32,33,37)/t22-,23-,26-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMDHUTMCBPLPBZ-FXSPECFOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCC(=O)NCCCCCCN=[N+]=[N-])NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCOCCC(=O)NCCCCCCN=[N+]=[N-])NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H49N7O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
615.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies for Biotin Peg4 Amide C6 Azide and Analogues
Modular Synthesis of Polyethylene (B3416737) Glycol (PEG) Based Linkers
The foundation of Biotin-PEG4-Amide-C6-Azide is the tetraethylene glycol (PEG4) spacer, which imparts desirable properties such as increased water solubility, biocompatibility, and flexibility. chempep.comaxispharm.combiochempeg.com The synthesis of monodisperse, short-chain PEG linkers can be achieved through several modular strategies, including both solution-phase and solid-phase approaches.
A common solution-phase method involves a stepwise, iterative approach where ethylene (B1197577) glycol units are added one at a time or in small blocks. beilstein-journals.orgnih.gov This often requires the use of orthogonal protecting groups to differentiate the two ends of the PEG chain, allowing for selective functionalization. acs.orgrsc.orgacs.org For instance, a tetraethylene glycol monomer can be protected with a dimethoxytrityl (DMTr) group at one end and a tosyl group at the other. The tosyl group can be displaced to grow the PEG chain, while the acid-labile DMTr group allows for deprotection and further functionalization. nih.gov
Alternatively, solid-phase synthesis offers a streamlined method for building PEG chains of a defined length. researchgate.netnih.gov In this approach, a PEG monomer is attached to a solid support, and subsequent monomers are added in a cyclical process of deprotection and coupling. nih.gov This method simplifies purification as excess reagents and byproducts can be washed away after each step. nih.gov
A versatile approach to creating heterobifunctional PEGs starts with a symmetric PEG diol. mdpi.com One hydroxyl group is selectively activated, often by tosylation, leaving the other hydroxyl group free for subsequent modification. mdpi.comsigmaaldrich.com This mono-activated PEG serves as a key intermediate for introducing different functionalities at each terminus. mdpi.com
| Asymmetric Activation of Diols | Cost-effective starting materials, good control over functionalization. | Requires precise control of reaction conditions to ensure mono-activation. | mdpi.com, sigmaaldrich.com |
Introduction and Functionalization of Azide (B81097) Moieties
The azide group is a key functional handle in this compound, enabling its use in highly efficient and specific "click" chemistry reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC). medchemexpress.comnih.govmedchemexpress.com The introduction of the azide is typically achieved through nucleophilic substitution.
A common method involves the conversion of a terminal hydroxyl group on the PEG linker into a good leaving group, such as a tosylate or mesylate. nih.govmdpi.comsigmaaldrich.com This is accomplished by reacting the hydroxyl group with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base like pyridine (B92270) or triethylamine. nih.govsigmaaldrich.com The resulting tosylated or mesylated PEG can then be reacted with sodium azide (NaN₃) to displace the leaving group and form the terminal azide. nih.govmdpi.comsigmaaldrich.comnih.gov This two-step process is generally efficient and yields the desired azido-functionalized PEG in high purity. mdpi.commdpi.com
For the specific synthesis of this compound, the azide functionality is part of a 6-azidohexanoic acid moiety. This can be incorporated by coupling 6-azidohexanoic acid to an amine-terminated PEG linker. acs.orgbroadpharm.com 6-azidohexanoic acid itself can be synthesized from 6-bromohexanoic acid via nucleophilic substitution with sodium azide.
Table 2: Common Methods for Introducing Azide Functionality
| Method | Reagents | Typical Yield | Key Considerations | Representative References |
|---|---|---|---|---|
| Two-step conversion from hydroxyl | 1. TsCl or MsCl, Base 2. NaN₃ | >90% | Requires anhydrous conditions for the first step. The tosylate/mesylate intermediate is stable for isolation. | mdpi.com, nih.gov, sigmaaldrich.com, mdpi.com |
| Nucleophilic substitution of halides | NaN₃ | High | The halide precursor must be readily available. | acs.org |
| Coupling of azido-carboxylic acids | EDC, NHS or other coupling agents | >80% | Requires an amine-terminated PEG linker. | acs.org, broadpharm.com |
Biotin (B1667282) Integration and Amide Bond Formation Techniques
The final step in the synthesis of this compound is the incorporation of the biotin molecule. Biotin's high affinity for streptavidin and avidin (B1170675) makes it an invaluable tool for purification, detection, and immobilization of the final conjugate. axispharm.combiochempeg.com The biotin is typically attached to the PEG linker via a stable amide bond. medchemexpress.comconju-probe.com
A widely used method for amide bond formation is the reaction of an amine-terminated molecule with an activated carboxylic acid. medchemexpress.comconju-probe.com In the context of biotin integration, this can be achieved in two primary ways. One approach is to use an activated derivative of biotin, such as biotin-N-hydroxysuccinimide (Biotin-NHS ester). sigmaaldrich.com This activated ester readily reacts with a primary amine on the PEG linker to form a stable amide linkage. medchemexpress.com
Alternatively, if the PEG linker has a terminal amine group, it can be directly coupled with the carboxylic acid of biotin using a carbodiimide (B86325) coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive like N-hydroxysuccinimide (NHS) to improve efficiency and minimize side reactions. sigmaaldrich.comconju-probe.com
For the synthesis of this compound, a plausible route involves starting with an α-azido-ω-amino-PEG4 linker. This intermediate can then be reacted with an activated biotin derivative to form the final product. The synthesis of the α-azido-ω-amino-PEG4 can be achieved by starting with a PEG linker that has orthogonal protecting groups on its two terminal amines, allowing for selective deprotection and functionalization.
Table 3: Techniques for Biotin-Amide Bond Formation
| Technique | Key Reagents | Reaction Conditions | Advantages | Representative References |
|---|---|---|---|---|
| Activated Ester Coupling | Biotin-NHS ester, Amine-terminated PEG | pH 7-9, aqueous or organic solvent | High efficiency, mild conditions, readily available reagents. | sigmaaldrich.com, medchemexpress.com |
| Carbodiimide Coupling | Biotin, Amine-terminated PEG, EDC, NHS | pH 4.5-7.5, aqueous or organic solvent | Versatile, allows for direct use of biotin's carboxylic acid. | sigmaaldrich.com, conju-probe.com |
Bioorthogonal Click Chemistry with Biotin Peg4 Amide C6 Azide
Biotin-PEG4-Amide-C6-Azide is a specialized chemical reagent integral to the field of bioorthogonal chemistry. biozol.demedchemexpress.com This compound features a biotin (B1667282) molecule, a tetraethylene glycol (PEG4) spacer, an amide linkage, and a C6 chain terminating in a reactive azide (B81097) group. medchemexpress.comszabo-scandic.com This structure allows it to participate in "click" chemistry reactions, which are known for their high efficiency, selectivity, and biocompatibility. springernature.comnih.gov Specifically, the terminal azide group enables conjugation with alkyne-containing molecules through two primary methodologies: the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). szabo-scandic.combiocompare.com These reactions are fundamental for labeling and detecting biomolecules in complex biological environments. springernature.comnih.gov
Advanced Bioconjugation and Molecular Labeling Applications
Site-Specific Functionalization of Biomolecules
The ability to attach labels to specific sites on biomolecules is crucial for understanding their function and interactions. Biotin-PEG4-Amide-C6-Azide facilitates this through its azide (B81097) group, which can react with alkyne-modified biomolecules in a highly specific manner. This reaction, known as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted alkyne-azide cycloaddition (SPAAC), forms a stable triazole linkage. szabo-scandic.commedchemexpress.commedchemexpress.com
Protein and Peptide Labeling for Proteomics Research
In proteomics, the study of the entire set of proteins expressed by an organism, this compound is used to label and subsequently enrich specific proteins or peptides. nih.gov For instance, proteins that have been metabolically or enzymatically modified to contain an alkyne group can be selectively tagged with this biotin-azide reagent. nih.gov This biotin (B1667282) tag then serves as a handle for affinity purification using streptavidin-coated beads, allowing for the isolation and identification of the labeled proteins from complex mixtures. nih.govnih.gov This approach is valuable for studying protein-protein interactions, identifying post-translationally modified proteins, and profiling protein expression. nih.gov
A common strategy involves the metabolic incorporation of non-canonical amino acids containing an alkyne or azide group into newly synthesized proteins. nih.gov These modified proteins can then be reacted with this compound to attach the biotin label for subsequent analysis. nih.gov
Table 1: Applications of this compound in Protein and Peptide Labeling
| Application | Description | Research Findings |
| Affinity Purification | Enrichment of alkyne-modified proteins or peptides from complex lysates using streptavidin-based affinity chromatography. nih.govnih.gov | Enables the identification of low-abundance proteins and specific protein subpopulations. nih.gov |
| Protein-Protein Interaction Studies | Labeling of bait proteins to pull down and identify interacting partners. | Facilitates the mapping of protein interaction networks within cells. |
| Post-Translational Modification (PTM) Analysis | Identification and enrichment of proteins with specific PTMs that have been engineered to contain an alkyne handle. | Allows for the targeted analysis of specific PTMs and their roles in cellular processes. |
| Photoaffinity Labeling | Used in conjunction with photoaffinity probes that contain an alkyne group to covalently label and identify target proteins. nih.gov | Clickable photoaffinity probes allow for the attachment of biotin for enrichment and subsequent identification of the labeled protein by mass spectrometry. nih.gov |
Oligonucleotide and Nucleic Acid Conjugation in Molecular Biology
Similar to protein labeling, this compound is employed for the specific labeling of oligonucleotides and nucleic acids in molecular biology. lumiprobe.com DNA or RNA molecules can be synthesized with alkyne modifications at specific positions, which can then be conjugated to the biotin-azide reagent. lumiprobe.com This allows for the production of biotinylated DNA probes for various assays, including in situ hybridization, electrophoretic mobility shift assays (EMSAs), and nucleic acid purification. medchemexpress.com The long, hydrophilic PEG4 linker helps to minimize steric hindrance and improve the accessibility of the biotin for binding to streptavidin. lumiprobe.com
Metabolic Labeling of Glycoconjugates for Glycoproteomics
Glycoproteomics, the large-scale study of glycoproteins, heavily relies on methods for the selective enrichment and identification of these complex biomolecules. This compound plays a key role in metabolic labeling strategies for studying glycoconjugates. nih.gov
Incorporation of Chemical Reporters in Cellular Systems
Cells can be cultured with unnatural monosaccharide analogs that contain an azide or alkyne group. biorxiv.orgacs.org These "chemical reporters" are metabolically incorporated into the glycan structures of glycoproteins. biorxiv.orgacs.org For example, cells can be fed with an azide-modified sugar, which is then integrated into newly synthesized glycoproteins. researchgate.netnih.gov These azide-labeled glycoproteins can then be specifically reacted with an alkyne-containing biotin tag. Conversely, if an alkyne-modified sugar is used, this compound can be used for the biotinylation step. nih.gov This metabolic labeling approach provides a powerful way to tag and study dynamic changes in glycosylation. nih.govacs.org
Enrichment and Identification of Biotinylated Glycoproteins
Once glycoproteins are biotinylated through metabolic labeling, they can be selectively enriched from cell lysates using streptavidin affinity chromatography. nih.govoup.com This enrichment step is crucial for identifying low-abundance glycoproteins and for mapping glycosylation sites. oup.com The enriched glycoproteins can then be identified and characterized using mass spectrometry. nih.govoup.com This workflow has been successfully applied to identify cell-surface glycoproteins and to study changes in glycosylation associated with disease states. oup.com
Table 2: Metabolic Labeling and Enrichment of Glycoproteins
| Step | Description | Key Reagents |
| Metabolic Labeling | Cells are incubated with an unnatural sugar analog containing a bioorthogonal handle (azide or alkyne). biorxiv.orgacs.org | Azide- or alkyne-modified monosaccharides (e.g., Ac4ManNAz). researchgate.net |
| Biotinylation | The bioorthogonal handle on the incorporated sugar is reacted with a complementary biotinylated probe via click chemistry. nih.gov | This compound (for alkyne-modified sugars) or an alkyne-biotin probe (for azide-modified sugars). nih.gov |
| Enrichment | Biotinylated glycoproteins are captured from cell lysates using streptavidin-conjugated beads. nih.govoup.com | Streptavidin-agarose or magnetic beads. oup.com |
| Identification | Enriched glycoproteins are identified and characterized by mass spectrometry. nih.govoup.com | Trypsin, mass spectrometer. |
Development of Affinity Probes and Reporter Constructs
The modular nature of this compound makes it a valuable building block for the creation of more complex affinity probes and reporter constructs. guidechem.com The azide functionality allows for its conjugation to a wide variety of molecules containing an alkyne group, including fluorophores, drugs, or other small molecules. nih.gov This enables the development of multifunctional probes for various applications, such as fluorescence imaging and drug targeting. For example, a fluorescent dye with an alkyne group can be "clicked" onto this compound to create a fluorescent biotin probe. This probe can then be used to visualize the localization of specific targets within cells or tissues. nih.gov
Furthermore, this compound can be incorporated into PROTAC (Proteolysis Targeting Chimera) linkers. medchemexpress.combioscience.co.ukmedchemexpress.comxcessbio.comtargetmol.commybiosource.com PROTACs are bifunctional molecules that bring a target protein and an E3 ubiquitin ligase into close proximity, leading to the degradation of the target protein. medchemexpress.comxcessbio.comtargetmol.com The biotin moiety can be used for detection or purification of the PROTAC itself or the protein complexes it forms.
Biotin Peg4 Amide C6 Azide in Targeted Protein Degradation Protacs Research
Design Principles for PROTAC Linkers in Ubiquitin-Proteasome System Modulation
The primary function of a PROTAC is to act as a molecular bridge, bringing a target protein and an E3 ligase into close proximity to form a ternary complex. nih.govaxispharm.com This proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein, marking it for degradation by the proteasome. nih.gov The design of the linker is fundamental to the stability and productivity of this ternary complex and, consequently, to the successful degradation of the target protein. axispharm.comnih.gov
Key design principles for PROTAC linkers include:
Length and Flexibility: The linker's length is a critical parameter that dictates the spatial orientation of the two ligands. explorationpub.com An excessively short linker may cause steric hindrance, preventing the simultaneous binding of the PROTAC to both the target protein and the E3 ligase. explorationpub.comarxiv.org Conversely, a linker that is too long might not effectively bring the two proteins into the required proximity for efficient ubiquitination. explorationpub.comarxiv.org The flexibility of the linker, often provided by components like PEG or alkyl chains, allows the ternary complex to adopt a productive conformation for ubiquitin transfer. axispharm.comarxiv.org
Attachment Points: The points at which the linker is connected to the two ligands are crucial for maintaining the binding affinity of each ligand for its respective protein. axispharm.com The linker's attachment must be strategically chosen to avoid disrupting the key interactions required for target and E3 ligase recognition. explorationpub.com
Ternary Complex Stabilization: A well-designed linker contributes to the stability of the ternary complex. axispharm.com It helps orient the target protein and the E3 ligase in a way that maximizes favorable protein-protein interactions, which is essential for efficient ubiquitination and subsequent degradation. nih.govelifesciences.org
The ultimate goal of linker design is to create a PROTAC molecule that can efficiently form a stable and functional ternary complex, leading to the selective degradation of the target protein via the ubiquitin-proteasome system. nih.gov
Table 1: Key PROTAC Linker Design Considerations
| Design Principle | Rationale | Impact on PROTAC Function |
|---|---|---|
| Length | Optimizes the distance between the target protein and E3 ligase. explorationpub.com | Too short may cause steric clash; too long may prevent effective ubiquitination. explorationpub.comarxiv.org |
| Flexibility | Allows the ternary complex to adopt a productive conformation. axispharm.com | Influences the efficiency of ubiquitin transfer to the target protein. arxiv.org |
| Composition | Affects solubility, cell permeability, and stability. axispharm.comexplorationpub.com | Hydrophilic elements (e.g., PEG) can improve solubility. axispharm.com |
| Attachment Points | Preserves the binding affinity of the ligands for their respective proteins. axispharm.comexplorationpub.com | Incorrect attachment can abolish the activity of the PROTAC. explorationpub.com |
Strategies for Constructing Biotinylated PROTACs via Click Chemistry
The modular nature of PROTACs lends itself to synthesis strategies that allow for the rapid assembly of different components. "Click chemistry" has emerged as a powerful tool for this purpose due to its high efficiency, mild reaction conditions, and excellent functional group tolerance. medchemexpress.com The azide (B81097) group in Biotin-PEG4-Amide-C6-Azide makes it an ideal reagent for click chemistry-based PROTAC synthesis. medchemexpress.com
The most common click reaction used in this context is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). medchemexpress.com This reaction involves the coupling of a terminal azide with a terminal alkyne to form a stable triazole ring. The general strategy involves:
Functionalization: The target protein ligand is chemically modified to include a terminal alkyne group.
Functionalization: The E3 ligase ligand is similarly modified with an alkyne group.
Ligation: The this compound linker is then "clicked" onto the alkyne-modified ligands in a convergent synthesis. medchemexpress.com
Another strategy is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), which does not require a copper catalyst. medchemexpress.commedchemexpress.com In this case, the azide on the linker reacts with a strained alkyne, such as a dibenzocyclooctyne (DBCO) group, that has been attached to a ligand. medchemexpress.commedchemexpress.com
The inclusion of a biotin (B1667282) tag in the linker serves several research purposes. Biotin binds with very high affinity to streptavidin and avidin (B1170675) proteins, which can be exploited for:
Detection and Quantification: Biotinylated PROTACs can be easily detected in western blots or other immunoassays using streptavidin conjugates.
Purification: The strong biotin-streptavidin interaction allows for the efficient purification of the PROTAC or any complexes it forms.
Proximity Studies: Biotin can be used in proximity-labeling experiments (like BioID) to identify proteins that interact with the PROTAC molecule within the cell.
Table 2: Click Chemistry Reactions for PROTAC Synthesis
| Reaction | Reactants | Key Features |
|---|---|---|
| CuAAC | Terminal Azide + Terminal Alkyne | Requires a Copper(I) catalyst; high yield and selectivity. medchemexpress.com |
| SPAAC | Azide + Strained Alkyne (e.g., DBCO, BCN) | Copper-free; bioorthogonal. medchemexpress.commedchemexpress.com |
Linker Effects on Ternary Complex Formation and Target Protein Engagement
The structure of the linker directly influences the geometry and stability of the ternary complex, which in turn affects the efficiency of target protein degradation. axispharm.comelifesciences.org The specific components of this compound each play a role in this process.
PEG4 Moiety: The four polyethylene (B3416737) glycol units provide the linker with significant flexibility and hydrophilicity. axispharm.com This flexibility allows the PROTAC to adopt multiple conformations, increasing the likelihood of finding a productive orientation that stabilizes the ternary complex. arxiv.org The hydrophilic nature of PEG can also improve the solubility of the entire PROTAC molecule, preventing aggregation and improving its bioavailability in cellular assays. axispharm.com
Impact on Cooperativity: The linker mediates the interaction between the target protein and the E3 ligase. In many successful PROTACs, the formation of the ternary complex is cooperative, meaning the binding of one protein enhances the binding of the other. The linker's length and chemical structure are critical in facilitating the protein-protein interactions that lead to positive cooperativity, resulting in a more stable and long-lived ternary complex. elifesciences.org
Computational modeling and structural biology studies have shown that even minor changes in linker length or composition can dramatically alter the preferred conformation of the ternary complex. elifesciences.orgnih.gov This can switch a PROTAC from being a potent degrader to being completely inactive. arxiv.org Therefore, linkers like this compound are valuable tools in PROTAC discovery, allowing researchers to systematically probe how linker characteristics affect ternary complex formation and ultimately, target protein engagement and degradation.
Functionalization of Nanomaterials and Advanced Hybrid Systems
Surface Modification of Nanoparticles for Biomedical Research
The surface properties of nanoparticles are a determining factor in their interaction with biological systems. Biotin-PEG4-Amide-C6-Azide provides a robust method for modifying nanoparticle surfaces to introduce specific functionalities, thereby enhancing their utility in biomedical research. The azide (B81097) group allows for covalent conjugation to alkyne-modified nanoparticles via copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition, two highly efficient and bioorthogonal "click" reactions. nih.govlumiprobe.commedchemexpress.com This approach has been successfully applied to a variety of nanomaterials.
Quantum Dots (QDs): Luminescent semiconductor nanocrystals, or quantum dots, are powerful tools for cellular imaging. However, their native hydrophobic surfaces must be modified for aqueous compatibility and biological targeting. While direct use of this compound on QDs is conceptually straightforward, much of the foundational work has utilized similar biotin-PEG linkers to demonstrate the principle. For instance, CdSe-ZnS core-shell QDs have been functionalized with ligands like DHLA-PEG-biotin, which renders them water-soluble and allows for specific binding to surfaces functionalized with NeutrAvidin. nih.govnih.gov This strategy enables the targeting of QDs to specific cellular components by linking them to biotinylated proteins or antibodies through a streptavidin bridge, a method proven effective for imaging receptors on living cells. howarthgroup.org The PEG linker in these systems is crucial for maintaining the stability and optical properties of the QDs in biological media. acs.org
Gold Nanoparticles (AuNPs): Gold nanoparticles are widely used in diagnostics and sensing due to their unique optical properties. Biotin-PEG linkers can be attached to the surface of AuNPs to create highly sensitive detection probes. nih.gov While many systems use thiol-PEG-biotin linkers for direct attachment to the gold surface, the click chemistry approach offered by this compound allows for the functionalization of alkyne-modified AuNPs. This creates a versatile platform where the biotin (B1667282) can be used for capturing analytes via a streptavidin bridge in biosensing assays, such as lateral flow assays (LFAs) and microarrays. nih.govabcam.com
Liposomes: Liposomes are vesicular nanostructures made of lipid bilayers, commonly used as drug delivery vehicles. Their surface can be engineered for targeted delivery. Researchers have demonstrated the functionalization of pre-formed liposomes containing an alkyne-functionalized lipid anchor with azide-containing molecules, including biotin derivatives. nih.gov This modification, particularly using copper-free click chemistry, avoids potential toxicity from copper catalysts and allows for the attachment of biotin without compromising the liposome's structure or causing leakage. nih.govuzh.ch The attached biotin can then serve as a targeting moiety to cells overexpressing biotin receptors or as an anchor point for attaching other biomolecules via streptavidin.
The table below summarizes the impact of surface modification on nanoparticle characteristics, drawing from research on related biotin-PEG linkers.
| Nanoparticle Type | Linker Type | Modification Purpose | Result | Reference |
| Quantum Dots | DHLA-PEG-Biotin | Biocompatibility & Targeting | Stable, water-soluble QDs with specific binding to NeutrAvidin surfaces. | nih.govnih.gov |
| Polymeric Micelles | DIBO-functionalized polymer + Azido-Biotin Probe | Surface Functionalization | 58% incorporation of biotin probe onto the micelle surface. | nih.gov |
| Liposomes | Alkyne-lipid + Azide-Biotin | Targeting Moiety Attachment | Successful conjugation of biotin to the liposome (B1194612) surface via copper-free click chemistry. | nih.govuzh.ch |
Engineering of this compound Conjugated Nanocarriers
This compound is particularly valuable in the engineering of sophisticated nanocarriers for targeted drug delivery. By combining the targeting capability of biotin with the flexible conjugation chemistry of the azide group, it is possible to construct multifunctional delivery systems.
Polymeric micelles, self-assembled from amphiphilic block copolymers, are a prominent class of nanocarriers. Their surfaces can be decorated with targeting ligands to enhance drug accumulation at the site of disease. In one study, micelles were first modified with dibenzocyclooctyne (DIBO) groups. Subsequently, an azide-functionalized biotin probe was attached to the surface via a strain-promoted alkyne-azide cycloaddition reaction. nih.gov This demonstrates a modular approach where the this compound can be used to install the biotin moiety, which can then be used to attach a streptavidin-conjugated drug or a targeting antibody.
Another important application is in the development of biodegradable nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA). PLGA can be copolymerized with a PEG-biotin conjugate to form nanoparticles with biotin on their surface. These nanoparticles can then be linked to targeting proteins, like the Tetanus toxin C fragment (TTC) for neuronal targeting, using a streptavidin or neutravidin bridge. evronylab.org This method facilitates the specific delivery of therapeutics to the central nervous system. Similarly, self-assembled nanoparticles of TPP-PEG-biotin have been used to encapsulate and deliver chemotherapy drugs to co-target specific cellular organelles in cancer cells. nih.gov
The table below details research findings on the engineering of such nanocarriers.
| Nanocarrier System | Linker/Conjugation Strategy | Therapeutic Goal | Key Finding | Reference |
| Polymeric Micelles | Strain-promoted alkyne-azide cycloaddition | Modular functionalization | Efficient attachment of an azido-biotin probe to DIBO-modified micelles. | nih.gov |
| PLGA-PEG Nanoparticles | PLGA-PEG-Biotin + Neutravidin bridge | Neuronal drug delivery | TTC-conjugated nanoparticles selectively targeted neuroblastoma cells in vitro. | evronylab.org |
| Self-Assembled Nanoparticles | TPP-PEG-Biotin | Cancer therapy | Nanoparticles successfully encapsulated a ruthenium-based drug for co-targeting GRP78 and lysosomes. | nih.gov |
Fabrication of Biosensing Platforms and Molecular Imaging Agents
The unique properties of this compound facilitate the construction of novel biosensing platforms and molecular imaging agents. The high specificity of the biotin-streptavidin interaction provides a reliable mechanism for detection and signal amplification.
In the realm of biosensing, biotin-functionalized nanoparticles are used to create sensitive assays. For example, novel biotin-PEG gold nanoparticle probes have been developed for the simultaneous detection of protein (prostate-specific antigen, PSA) and nucleic acid (microRNA) targets on a microarray platform. nih.gov In this system, the biotinylated nanoparticles act as universal constructs that bind to streptavidin, which in turn is linked to the captured biomarkers. This assay achieved remarkable sensitivity, with detection limits of 50 fM for nucleic acid targets and 1 pg/μL for the PSA protein target. nih.gov
For molecular imaging, quantum dots functionalized with biotin-PEG linkers serve as highly stable and bright fluorescent probes. nih.gov The biotin allows these QDs to be targeted to specific biological molecules or cellular structures through a streptavidin intermediary. This enables long-term, real-time imaging of biological processes, such as receptor trafficking on the surface of neurons. howarthgroup.org Furthermore, the principles of using PEG-functionalized nanoparticles extend to other imaging modalities. For instance, iron oxide magnetic nanoparticles functionalized with PEG can be developed as contrast agents for Magnetic Resonance Imaging (MRI), with the potential to add targeting moieties via linkers like this compound. nih.gov
The following table summarizes the application of these principles in diagnostics and imaging.
| Application | Platform/Agent | Role of Biotin-PEG Linker | Performance Metric | Reference |
| Biosensing | Gold Nanoparticle Probes on Microarray | Universal detection construct | Detection limits: 50 fM (miRNA) and 1 pg/μL (PSA). | nih.gov |
| Molecular Imaging | Quantum Dots | Targeting to cell surface proteins | Enabled stable, long-term imaging of single protein molecules on live cells. | howarthgroup.org |
| Molecular Imaging (Potential) | Magnetic Nanoparticles | MRI contrast and targeting | PEG-functionalized MNPs showed enhanced T2 contrast and long circulation times. | nih.gov |
Methodological Innovations and Analytical Approaches in Biotin Peg4 Amide C6 Azide Research
Optimization of Reaction Conditions for Diverse Biological Contexts
The successful implementation of Biotin-PEG4-Amide-C6-Azide for labeling biomolecules relies on the careful optimization of reaction conditions, which vary significantly depending on the biological context. The two primary bioorthogonal ligation strategies employed are the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction is widely used for labeling in cell lysates and fixed cells. However, the potential for copper-induced cytotoxicity requires careful optimization. Key parameters that are frequently adjusted include the concentrations of the copper(I) catalyst, a reducing agent to maintain copper in its active Cu(I) state, and a chelating ligand to stabilize the catalyst and minimize damage to biomolecules.
For instance, in the context of activity-based protein profiling (ABPP) in cell lysates, a common starting point for optimization involves varying the concentrations of copper (II) sulfate, a ligand such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), and a reducing agent like sodium ascorbate (B8700270). vectorlabs.com A typical protocol might begin with a final concentration of 20 µM of the azide (B81097) detection reagent, which can then be titrated to balance signal intensity with background noise. vectorlabs.com Research has shown that for bioconjugation, copper concentrations should generally be maintained between 50 and 100 µM, with at least five equivalents of a water-soluble ligand like THPTA relative to the copper. nih.gov To mitigate potential side reactions from ascorbate oxidation byproducts, which can modify proteins, the addition of aminoguanidine (B1677879) can be beneficial. nih.gov
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): For applications in living cells or organisms where copper toxicity is a concern, SPAAC is the preferred method. This reaction obviates the need for a metal catalyst by using a strained cyclooctyne (B158145) reaction partner, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts spontaneously with the azide group of this compound. uzh.chmedchemexpress.com
Optimization of SPAAC in live cells often focuses on the concentration of the cyclooctyne-modified probe and the incubation time. For live-cell imaging, researchers have successfully used cell-permeable coumarin-cyclooctyne conjugates at concentrations around 10 µM for as little as 10 minutes to achieve substantial labeling of azide-tagged proteins. nih.gov The choice of the cyclooctyne itself is a critical parameter, with different structures offering varying reaction kinetics and stability. researchgate.net
The following table summarizes typical starting conditions for optimization in different biological contexts:
| Biological Context | Ligation Method | Key Components & Starting Concentrations | Considerations |
| Cell Lysates | CuAAC | This compound (2-40 µM), Copper(II) Sulfate (50-100 µM), THPTA (≥5 eq. to Cu), Sodium Ascorbate (e.g., 1 mM) | Minimize protein degradation; potential for ascorbate-induced side reactions. vectorlabs.comnih.gov |
| Fixed Cells | CuAAC | Similar to cell lysates, with adjustments for cell permeability and fixation method. | Ensure adequate permeabilization for reagent access. |
| Live Cells | SPAAC | This compound (via metabolic labeling), DBCO or BCN-conjugate (e.g., 10 µM) | Reagent cell permeability, potential for off-target reactions of the strained alkyne, and intrinsic stability of the probe. nih.gov |
Advanced Characterization Techniques for Conjugated Products
Following the conjugation of this compound to a target biomolecule, rigorous characterization is essential to confirm the success of the labeling reaction and the identity of the modified species. A multi-pronged analytical approach is often employed.
Mass Spectrometry (MS): This is a cornerstone technique for the unambiguous identification of biotinylated biomolecules. In proteomics, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is used to identify specific peptides that have been modified with the biotin-containing tag. chemrxiv.orgnih.govnih.gov This "direct detection" strategy, where the biotinylated peptides are enriched and then analyzed, provides high confidence in identifying the labeled proteins and their sites of modification. nih.govacs.org The mass shift corresponding to the remnant of the this compound moiety after tryptic digestion is a key diagnostic feature.
Chromatographic Methods: High-performance liquid chromatography (HPLC), particularly size-exclusion HPLC, can be used to analyze the conjugation products. This method can separate the larger biotinylated protein from the smaller, unreacted labeling reagent, allowing for an assessment of conjugation efficiency. nih.gov
Gel-Based Assays: For protein targets, sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) followed by Western blotting is a common method for visualizing the labeled products. The proteins are separated by size, transferred to a membrane, and then probed with streptavidin or an anti-biotin antibody conjugated to an enzyme (like horseradish peroxidase) or a fluorophore for detection. researchgate.net This provides information on the molecular weight of the biotinylated proteins. A "gel-shift" assay can also be used, where conjugation to a large moiety like polyethylene (B3416737) glycol (PEG) results in a noticeable shift in the protein's migration on the gel, confirming a successful reaction. uzh.ch
The following table outlines common analytical techniques and their primary applications in characterizing this compound conjugates:
| Analytical Technique | Primary Application | Information Obtained |
| LC-MS/MS | Identification of labeled proteins and peptides | Unambiguous confirmation of modification, identification of specific labeling sites, and relative quantification. chemrxiv.orgnih.gov |
| HPLC | Purity assessment and quantification | Separation of conjugated product from unreacted reagents, allowing for determination of labeling efficiency. nih.gov |
| SDS-PAGE & Western Blot | Visualization of labeled proteins | Confirmation of labeling, estimation of molecular weight of labeled species, and assessment of labeling specificity. researchgate.net |
| Fluorescence Microscopy | Cellular localization | Visualization of the spatial distribution of labeled biomolecules within cells (when a fluorescent streptavidin conjugate is used). nih.gov |
Strategies for Minimizing Non-Specific Interactions and Enhancing Specificity
A significant challenge in any biotin-based affinity system is the potential for non-specific binding, which can lead to high background signals and false-positive results. This is particularly true in complex samples like cell lysates, which contain endogenous biotin (B1667282) and biotin-binding proteins. rockland.com Several strategies have been developed to mitigate these issues.
Blocking Steps: Before the addition of a streptavidin-based detection reagent, it is crucial to block non-specific binding sites. Common blocking agents include bovine serum albumin (BSA) or nonfat dry milk in buffers. rockland.comaatbio.com For immunohistochemistry or immunofluorescence applications, specialized blocking kits are available that sequentially introduce streptavidin and then free biotin to saturate any endogenous biotin-binding sites and biotin, respectively. vectorlabs.combio-rad-antibodies.comiright.com
Buffer Optimization: The composition of washing and binding buffers can be adjusted to reduce non-specific interactions. Increasing the salt concentration (e.g., with NaCl) can disrupt electrostatic interactions that contribute to non-specific binding. aatbio.comtechnologynetworks.com The addition of a mild non-ionic detergent, such as Tween-20, can help to minimize hydrophobic interactions. technologynetworks.comresearchgate.net Adjusting the pH of the buffer can also be effective, as the charge of both the analyte and the surface can influence non-specific binding. aatbio.comtechnologynetworks.com
Control Experiments: The inclusion of appropriate negative controls is essential for validating the specificity of the labeling. For example, in metabolic labeling experiments, a control sample where the azide- or alkyne-containing metabolic precursor is omitted should be run in parallel. researchgate.net This helps to distinguish between true bioorthogonal labeling and non-specific binding of the biotin-azide reagent or the detection reagents. Another important control is to perform the click reaction on a sample that has not been metabolically labeled to assess the background signal from the reagents themselves. nih.gov
The following table details common strategies to enhance specificity:
| Strategy | Method | Mechanism of Action |
| Blocking | Pre-incubation with BSA, nonfat dry milk, or commercial biotin-blocking kits. rockland.comvectorlabs.com | Saturates non-specific protein binding sites on surfaces and in tissues. Blocks endogenous biotin and biotin-binding proteins. |
| Buffer Optimization | Increasing salt concentration (e.g., NaCl), adding non-ionic detergents (e.g., Tween-20), adjusting pH. aatbio.comtechnologynetworks.com | Reduces non-specific electrostatic and hydrophobic interactions. |
| Stringent Washes | Using optimized wash buffers and increasing the number or duration of wash steps. researchgate.net | Removes weakly and non-specifically bound molecules. |
| Negative Controls | Omitting the metabolic label or the click chemistry reagents. researchgate.netnih.gov | Differentiates specific, bioorthogonal labeling from background signal and non-specific binding. |
By systematically applying these methodological and analytical approaches, researchers can effectively harness the power of this compound for the specific and sensitive detection and isolation of biomolecules across a wide range of biological applications.
Emerging Research Directions and Scholarly Outlook
Exploration of Novel Bioorthogonal Reactions and Linker Architectures
The utility of Biotin-PEG4-Amide-C6-Azide is intrinsically linked to the azide (B81097) group's ability to participate in bioorthogonal "click chemistry" reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). These reactions are highly efficient and specific, allowing for the covalent ligation of the biotin (B1667282) probe to alkyne-modified biomolecules in complex biological systems.
Current research is actively pushing the boundaries of this chemistry by developing novel linker architectures that introduce advanced functionalities. A significant area of exploration is the design of cleavable linkers. While this compound itself is a non-cleavable reagent, the principles of its design are inspiring the creation of next-generation probes. These probes incorporate cleavable moieties within the linker, allowing for the release of the captured biomolecule after its isolation via the biotin-streptavidin interaction. This is particularly crucial in proteomics for mass spectrometry analysis, as it reduces background noise from non-specifically bound proteins and allows for the recovery of the target protein without the bulky biotin tag.
Examples of these innovative cleavable linkers include:
Photocleavable (PC) Linkers: These linkers incorporate a moiety that can be cleaved upon exposure to UV light at a specific wavelength (e.g., 365 nm), enabling a reagent-free release of the target molecule.
Acid-Cleavable Linkers: Linkers such as those based on a dialkoxydiphenylsilane (DADPS) motif can be efficiently cleaved under mild acidic conditions (e.g., 10% formic acid).
Disulfide-Based Linkers: These are cleaved under mild reducing conditions, which are compatible with many biological samples.
Enzyme-Cleavable Linkers: These are designed with specific peptide sequences that can be recognized and cleaved by particular enzymes, offering a high degree of specificity in the release mechanism.
Integration into High-Throughput Screening and Array-Based Technologies
The specificity and efficiency of the bioorthogonal reactions involving this compound make it an ideal tool for high-throughput screening (HTS) and array-based technologies. These platforms are essential for modern drug discovery and diagnostics, allowing for the simultaneous analysis of thousands of molecular interactions.
In the context of HTS, this compound is frequently employed in activity-based protein profiling (ABPP). ABPP utilizes chemical probes that covalently bind to the active sites of specific enzyme families. When these probes also contain an alkyne handle, this compound can be "clicked" on to facilitate the enrichment and identification of the targeted enzymes from complex proteomes. This approach has been adapted for HTS to screen for novel enzyme inhibitors.
Microarray technology is another area where this compound and similar linkers are proving invaluable. In a typical microarray experiment, probes (e.g., proteins, antibodies, or nucleic acids) are immobilized on a solid support. Biotin-PEG-azide linkers can be used to functionalize surfaces or to label target molecules that then bind to the arrayed probes. The biotin tag allows for highly sensitive detection using fluorescently labeled streptavidin. For instance, novel gold nanoparticle probes linked with biotin-PEG have been developed for the high-sensitivity detection of both nucleic acids and proteins on microarrays. nih.gov The PEG linker is crucial in this application as it extends the biotin moiety away from the surface, reducing steric hindrance and improving its accessibility for binding to streptavidin.
| Technology Platform | Application of Biotin-PEG-Azide | Research Focus |
| High-Throughput Screening (HTS) | Activity-Based Protein Profiling (ABPP) | Screening for novel enzyme inhibitors and identifying drug targets. |
| Protein Microarrays | Surface functionalization and target labeling | Studying protein-protein interactions and identifying biomarkers. |
| Nucleic Acid Microarrays | Labeling of captured DNA or RNA targets | Gene expression profiling and diagnostics. |
| Cell-Based Microarrays | Immobilization of cells for screening | High-throughput analysis of cellular responses to drugs or other stimuli. |
Translational Research Potential and Future Challenges in Bioengineering
The properties of this compound give it significant potential in translational research, particularly in the development of diagnostics, targeted therapies, and regenerative medicine. The ability to specifically label and track biomolecules in living systems is a cornerstone of understanding disease progression and developing effective treatments.
One of the most promising areas is in the field of antibody-drug conjugates (ADCs). The linker in an ADC plays a critical role in its stability and the controlled release of the cytotoxic payload. While this compound is not directly used as an ADC linker, the principles of its design, particularly the use of PEG spacers and bioorthogonal handles, are central to the development of next-generation ADCs with improved pharmacokinetic properties and therapeutic windows. pharmaceutical-journal.com
In bioengineering, biotin-PEG linkers are being used to create functionalized biomaterials for tissue engineering and regenerative medicine. For example, these linkers can be used to immobilize growth factors or other signaling molecules onto scaffolds to promote cell adhesion, proliferation, and differentiation. The biotin-streptavidin interaction provides a robust and specific method for attaching these biomolecules to the scaffold surface.
Despite its vast potential, there are several challenges to overcome for the broader application of this compound and similar compounds in translational and bioengineering contexts:
Efficiency of In Vivo Click Reactions: While bioorthogonal reactions are highly specific, achieving sufficient reaction kinetics at the low concentrations found in vivo can be challenging. The potential toxicity of the copper catalyst used in CuAAC is also a concern for clinical applications, driving the development of copper-free click chemistries like SPAAC.
Steric Hindrance: The attachment of the biotin-PEG linker can sometimes interfere with the biological activity of the labeled molecule due to steric hindrance. The length of the PEG spacer can be adjusted to mitigate this, but careful optimization is required for each specific application.
Regulatory Hurdles: For any therapeutic or diagnostic application, extensive safety and efficacy studies are required to meet regulatory standards. The long-term effects and potential immunogenicity of these synthetic linkers in humans need to be thoroughly investigated.
Q & A
Q. Critical Parameters :
| Property | Specification | Reference |
|---|---|---|
| Storage Temp | –20°C, desiccated | |
| Solubility | DMSO, DMF, or aqueous buffers (with sonication) | |
| Stability in Solution | Use immediately; avoid freeze-thaw cycles |
Q. Best Practices :
- Aliquot stock solutions in anhydrous DMSO (10–50 mM) to prevent hydrolysis of the azide group.
- For in vivo applications, ensure residual copper is removed post-CuAAC via dialysis or size-exclusion chromatography .
Advanced: How can reaction efficiency of CuAAC with this compound be optimized?
Q. Key Variables and Solutions :
Q. Troubleshooting Data Contradictions :
- Low Biotin Signal: Confirm azide-alkyne stoichiometry (1:1.5 molar ratio recommended) and verify Cu(I) activity using a control reaction with a fluorescent alkyne .
- Aggregation Post-Conjugation: Increase PEG spacer length or introduce a cleavable linker (e.g., disulfide) .
Advanced: What strategies mitigate non-specific binding in biotin-based assays using this compound?
Q. Experimental Design Considerations :
- Blocking Agents : Use 2–5% BSA or casein to saturate non-specific biotin-binding sites on streptavidin surfaces .
- Competitive Elution : Introduce free D-biotin (2–5 mM) to displace weakly bound biotinylated complexes .
- Orthogonal Validation : Confirm specificity via LC-MS/MS to distinguish true targets from non-specific interactions .
Case Study :
In a 2023 study, non-specific binding of this compound-conjugated antibodies was reduced by 80% using a dual-blocking protocol (sequential BSA and streptavidin pre-treatment) .
Advanced: How is this compound applied in PROTAC design?
This compound serves as a modular linker in proteolysis-targeting chimeras (PROTACs):
Conjugate the azide group to an E3 ligase recruiter via CuAAC.
Attach a target protein-binding moiety (e.g., small molecule or antibody) to the biotin end .
Validate ternary complex formation using biolayer interferometry (BLI) or cellular degradation assays (e.g., Western blot for target protein levels) .
Data Interpretation :
A 2024 study reported a 70% degradation efficiency of target proteins when using a PEG4 spacer, compared to 40% with PEG2, highlighting the importance of spacer length in PROTAC activity .
Basic: What analytical methods confirm successful conjugation of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
